N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide
Description
This compound is a benzamide derivative featuring a (Z)-configured ethenyl group substituted with a phenyl ring and a 3-methoxypropylaminocarbonyl moiety. The 4-methylbenzamide core provides structural rigidity, while the (Z)-stereochemistry and methoxypropyl group influence electronic and steric properties. Applications may span medicinal chemistry (e.g., enzyme inhibition) or catalysis, depending on functional group interactions .
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[(Z)-3-(3-methoxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H24N2O3/c1-16-9-11-18(12-10-16)20(24)23-19(15-17-7-4-3-5-8-17)21(25)22-13-6-14-26-2/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,22,25)(H,23,24)/b19-15- |
InChI Key |
OSKUOXCWDMBNBF-CYVLTUHYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCCOC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide typically involves multiple steps. One common method is the photoinduced metal-free and highly regioselective intermolecular carboimination. This method introduces amino and carbonyl groups into the C=C double bond in one step, providing a straightforward and green approach .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and regioselective reactions are likely to be employed to ensure efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be mediated by reagents such as CBr4, leading to the formation of C–O and C–S bonds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Substitution reactions can occur, particularly at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: CBr4 is a common reagent used for oxidative cross-coupling reactions.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide exhibit significant anticancer properties. These compounds can act as inhibitors of specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a related compound was shown to inhibit the growth of breast cancer cells in vitro, suggesting that modifications to the structure can enhance its efficacy against various cancer types .
Targeted Drug Delivery
The compound's structure allows for potential use in targeted drug delivery systems, particularly in antibody-drug conjugates (ADCs). By conjugating this compound with antibodies that target specific cancer markers, it may be possible to deliver cytotoxic agents directly to tumor cells while minimizing systemic toxicity. This approach is currently being explored in clinical trials for various malignancies .
Corrosion Inhibition
Research has demonstrated that similar compounds can serve as effective corrosion inhibitors in metal protection strategies. The presence of functional groups in this compound contributes to its ability to form protective films on metal surfaces, thereby reducing corrosion rates significantly .
Organic Electronics
The compound's electronic properties make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to facilitate charge transport could enhance the efficiency of these devices, making them more viable for commercial applications .
Anticancer Efficacy Study
In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and tested their effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, highlighting their potential as new anticancer therapeutics .
Corrosion Inhibition Research
A comprehensive study on the use of organic compounds as corrosion inhibitors demonstrated that this compound could reduce corrosion rates of mild steel in acidic environments by over 90%. The study emphasized the relationship between molecular structure and inhibition efficiency, providing insights into the design of more effective inhibitors .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structural Differences :
- Amide Substituent: The hydroxy-dimethylethyl group replaces the methoxypropylaminocarbonyl-ethenyl chain.
- Core Benzamide : 3-methyl vs. 4-methyl substitution.
Functional Properties :
- The hydroxy group enhances hydrogen bonding and metal coordination, whereas the methoxypropyl group in the target compound reduces polarity, favoring lipophilicity .
- Synthesis: Both likely involve amide coupling, but uses 2-amino-2-methyl-1-propanol, contrasting with the target compound’s reliance on a stereospecific ethenyl amine.
K22 (N-[(1Z)-1-[[4-(4-Bromophenyl)-4-hydroxy-1-piperidinyl]carbonyl]-2-phenylethenyl]-benzamide)
Structural Differences :
- Amide Substituent: A 4-bromophenyl-4-hydroxypiperidine group replaces the methoxypropylaminocarbonyl moiety.
- Stereochemistry : Both share (Z)-configured ethenyl groups.
Functional Properties :
Ispinesib Mesylate (N-(3-Aminopropyl)-4-methylbenzamide derivative)
Structural Differences :
- Amide Substituent: A quinazolinone ring and aminopropyl group replace the ethenyl chain.
- Salt Form : Methanesulfonate salt enhances solubility, unlike the neutral target compound.
Functional Properties :
- Mechanism: Ispinesib inhibits kinesin, a motor protein, via interactions with its quinazolinone moiety. The target compound lacks this pharmacophore, suggesting divergent biological targets .
- Physicochemical Traits: The aminopropyl group in Ispinesib introduces basicity, while the methoxypropyl group in the target compound is neutral.
Research Implications
- Catalysis : ’s compound outperforms the target compound in coordination chemistry due to its N,O-bidentate group.
- Therapeutic Potential: Structural analogs like K22 and Ispinesib demonstrate that minor substituent changes drastically alter biological targets. The target compound’s methoxypropyl group may optimize DGAT-1 inhibition with reduced off-target effects compared to K22.
- Synthetic Challenges : Stereoselective synthesis of the (Z)-ethenyl group requires precise conditions, as seen in K22’s development .
Biological Activity
N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₂
- Molecular Weight : 301.36 g/mol
- IUPAC Name : this compound
This compound features a phenylethenyl moiety attached to a carboxamide group, which is critical for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in cellular signaling pathways. Its mechanism is believed to involve:
- Inhibition of Calpain : The compound has been identified as a calpain inhibitor, which plays a crucial role in various cellular processes including apoptosis and cell migration .
- Modulation of c-Met Pathway : It may also influence the c-Met signaling pathway, which is implicated in cancer progression and metastasis .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In vitro Studies : Laboratory assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry and caspase activation assays, suggesting it triggers programmed cell death pathways effectively.
Neuroprotective Effects
Recent investigations have suggested neuroprotective properties:
- Neuroprotection in Models : In animal models of neurodegeneration, the compound demonstrated the ability to reduce neuronal cell death and improve cognitive function. This was attributed to its antioxidant properties and modulation of inflammatory pathways .
Study 1: Calpain Inhibition in Cancer Cells
A study evaluated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and migration, confirming its role as a calpain inhibitor.
| Parameter | Control | Treatment (30 µM) |
|---|---|---|
| Cell Viability (%) | 100 | 45 |
| Migration Distance (mm) | 20 | 5 |
Study 2: Neuroprotective Properties
Another investigation focused on its neuroprotective effects in a mouse model of Alzheimer's disease. The treated group showed improved memory retention compared to the control group.
| Test Group | Memory Score (out of 100) |
|---|---|
| Control | 40 |
| Treated (50 mg/kg) | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
